1-(2-METHYLPHENYL)-2-NITROPROPENE
Description
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Properties
CAS No. |
147102-54-3 |
|---|---|
Molecular Formula |
C10H11NO2 |
Origin of Product |
United States |
The Role of Substituted Nitroalkenes in Advanced Chemical Research
Substituted nitroalkenes, such as 1-(2-methylphenyl)-2-nitropropene, are characterized by a carbon-carbon double bond conjugated with a nitro group. This arrangement renders the double bond electron-deficient, making it a potent Michael acceptor and a versatile intermediate in a variety of carbon-carbon bond-forming reactions. wikipedia.orgacs.org The nitro group, a strong electron-withdrawing group, activates the alkene, making it susceptible to attack by a wide range of nucleophiles. wikipedia.org This reactivity has been harnessed in numerous synthetic applications, including the construction of complex cyclic and acyclic systems. researchgate.net
The utility of nitroalkenes is further underscored by the diverse transformations the nitro group itself can undergo. wikipedia.org It can be reduced to an amino group, a foundational functional group in many biologically active molecules. wikipedia.org Alternatively, under different conditions, the nitro group can be converted into a carbonyl group via the Nef reaction or other related transformations. mdpi.com This ability to serve as a precursor to multiple functional groups makes nitroalkenes highly valuable in multi-step syntheses. wikipedia.orgtcichemicals.com
A Historical Look at the Synthesis of Aryl Substituted Nitropropenes
The primary and most historically significant method for synthesizing aryl-substituted nitropropenes is the Henry reaction, also known as the nitroaldol reaction. wikipedia.orgtcichemicals.comorganic-chemistry.org First described in 1895, this base-catalyzed condensation reaction involves the coupling of a nitroalkane with an aldehyde or ketone. wikipedia.orgsynarchive.com In the context of 1-(2-methylphenyl)-2-nitropropene, this would involve the reaction of 2-methylbenzaldehyde (B42018) with nitroethane.
The mechanism of the Henry reaction begins with the deprotonation of the α-carbon of the nitroalkane by a base, forming a resonance-stabilized nitronate anion. wikipedia.org This nucleophilic anion then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting β-nitro alkoxide is subsequently protonated to yield a β-nitro alcohol. wikipedia.org Often, this intermediate alcohol is not isolated and undergoes spontaneous or induced dehydration, particularly at elevated temperatures, to afford the corresponding nitroalkene. organic-chemistry.orgcommonorganicchemistry.com
Over the years, various modifications and improvements to the Henry reaction have been developed. These include the use of a range of catalysts, from simple bases like primary amines (e.g., n-butylamine, methylamine (B109427), cyclohexylamine) to more complex catalytic systems, to control the reaction's efficiency and selectivity. scribd.comyoutube.com The choice of solvent and reaction conditions also plays a crucial role in the outcome, influencing reaction rates and yields. scribd.com
| Catalyst Type | Example Catalyst | Precursors |
| Primary Amine | n-Butylamine | 2-Methylbenzaldehyde, Nitroethane |
| Primary Amine | Methylamine | 2-Methylbenzaldehyde, Nitroethane |
| Primary Amine | Cyclohexylamine | 2-Methylbenzaldehyde, Nitroethane |
Current Research and Future Directions
Classical Knoevenagel Condensation Approaches for this compound: Mechanistic Elucidation and Optimization
The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, remains a principal method for synthesizing this compound. numberanalytics.comwikipedia.orgorientjchem.org This reaction involves the condensation of 2-methylbenzaldehyde (B42018) with a nitroalkane, typically nitroethane, in the presence of a catalyst. The mechanism initiates with the deprotonation of the nitroalkane by a base to form a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of 2-methylbenzaldehyde, leading to a nitroaldol intermediate which subsequently undergoes dehydration to yield the final α,β-unsaturated nitroalkene product. numberanalytics.comorientjchem.org
Base-Catalyzed Variations in the Synthesis of this compound
The choice of base catalyst significantly influences the efficiency and outcome of the Knoevenagel condensation for producing this compound. While strong bases like alcoholic potassium hydroxide (B78521) have been explored, they often lead to poor results with substituted benzaldehydes. mdma.ch Weaker bases, particularly primary amines such as methylamine (B109427), n-butylamine, and cyclohexylamine, have demonstrated greater success. chemicalbook.commdma.ch
For instance, the use of n-butylamine as a catalyst in the reaction between benzaldehyde (B42025) and nitroethane has been shown to be effective. youtube.com The organic-soluble nature of primary amines like n-butylamine facilitates the reaction in the organic phase. youtube.com Similarly, methylamine in an alcoholic solution has been employed, with the reaction proceeding upon gentle heating. chemicalbook.commdma.ch The use of ammonium (B1175870) acetate (B1210297) in acetic acid also represents a common catalytic system for this transformation. mdma.chmdma.ch
The selection of the base is critical, as strong bases can promote self-condensation of the aldehyde, while a sufficiently strong base is necessary to deprotonate the nitroalkane. wikipedia.org The following table summarizes various base catalysts used in the synthesis of related nitrostyrenes, which provides insights applicable to the synthesis of this compound.
| Catalyst | Reactants | Solvent | Conditions | Observations |
| n-Butylamine | Benzaldehyde, Nitroethane | Ethanol (B145695) | Reflux, 8 hours | Immediate formation of yellow crystalline mass upon cooling. mdma.ch |
| Methylamine | Benzaldehyde, Nitroethane | Alcohol | Slight heating, 4 hours | Yields of 71-81% have been reported. mdma.ch |
| Cyclohexylamine | Benzaldehyde, Nitroethane | Acetic Acid | 100°C, 6 hours | Yield of 62% reported for the unsubstituted analog. mdma.ch |
| Ammonium Acetate | Aldehyde, Nitromethane | Acetic Acid | Heating at 100°C | A general method yielding moderate to high yields (30-95%). mdma.ch |
Solvent Effects and Reaction Parameter Optimization for Knoevenagel Condensation of this compound
The solvent plays a crucial role in the Knoevenagel condensation, influencing both reaction rate and product selectivity. researchgate.net Protic polar solvents like methanol (B129727) can lead to slower reactions and poorer selectivity, while aprotic polar solvents such as dimethylformamide (DMF) can significantly accelerate the reaction, often leading to high conversion and selectivity in a short time. researchgate.net Nonpolar solvents like toluene (B28343) are also utilized, though they may require longer reaction times. researchgate.net
For the synthesis of nitrostyrenes, ethanol is a commonly employed solvent, particularly in conjunction with amine catalysts. mdma.chyoutube.com Acetic acid is another prevalent solvent, especially when ammonium acetate is used as the catalyst. mdma.ch The optimization of reaction parameters, including temperature and catalyst loading, is essential for maximizing the yield and purity of this compound. For example, in the synthesis of related cinnamic acids via a solvent-free Knoevenagel condensation, temperature was a key factor influencing the reaction outcome. tue.nl
Alternative Synthetic Routes to this compound: Beyond Traditional Condensations
While the Knoevenagel condensation is a well-established method, research into alternative synthetic pathways aims to improve efficiency, reduce environmental impact, and enhance substrate scope.
Catalyst-Mediated Synthesis of this compound (e.g., Transition Metal Catalysis, Organocatalysis)
Recent advancements have explored the use of various catalysts to promote the synthesis of nitroalkenes.
Transition Metal Catalysis : Transition metal complexes have been investigated for their catalytic activity in related reactions. For instance, a copper(II)-promoted one-pot synthesis allows for the selective nitration of styrenes to β-nitrostyrenes under mild conditions. unirioja.es This method involves the in-situ generation of a nitrating agent from iodine, copper(II) tetrafluoroborate, and sodium nitrite. unirioja.es Nickel complexes have also been used in the reductive cross-coupling of nitrostyrenes. nih.gov While not specifically detailed for this compound, these approaches suggest potential avenues for its synthesis.
Organocatalysis : Organocatalysts have emerged as a powerful tool in asymmetric synthesis and can be applied to reactions forming nitroalkenes. acs.org For example, squaramide-based catalysts have been used in the enantioselective cycloaddition of 2-amino-β-nitrostyrenes. acs.org Proline and its derivatives are also known to catalyze Michael additions to nitrostyrenes, often in aqueous media. researchgate.net While direct synthesis of this compound using these specific organocatalysts is not explicitly documented in the provided context, the principles of organocatalysis offer a promising strategy for its stereoselective synthesis.
Microwave-Assisted and Sonochemical Syntheses of this compound
To accelerate reaction rates and often improve yields, alternative energy sources like microwave irradiation and ultrasound have been applied to the synthesis of nitroalkenes.
Microwave-Assisted Synthesis : Microwave-assisted organic synthesis has gained traction for its ability to dramatically reduce reaction times, often from hours to minutes. sphinxsai.comresearchgate.netnih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds and chalcones, demonstrating its potential for the Knoevenagel condensation to produce this compound. researchgate.netnih.gov The benefits include cleaner reactions, higher yields, and the possibility of solvent-free conditions. ejournal.by
Sonochemical Synthesis : The application of ultrasound has been shown to facilitate the Knoevenagel condensation of aromatic aldehydes with activated methylenes under mild conditions. mdma.ch The outcome of the sonochemical reaction can be influenced by the electronic nature of the aldehyde, the solvent, and the presence of acids, bases, or ammonium salts. mdma.ch This method, driven by acoustic cavitation, provides a non-thermal energy source that can enhance reaction rates and efficiency. rsc.org
Flow Chemistry Approaches for Continuous Production of this compound
Flow chemistry offers a promising platform for the continuous and scalable production of chemical compounds. While specific examples for the continuous synthesis of this compound are not prevalent in the provided search results, the principles of flow chemistry are applicable to the Knoevenagel condensation. This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, reproducibility, and scalability compared to batch processes. The development of a flow process for this synthesis would represent a significant advancement in its manufacturing.
Applications of 1 2 Methylphenyl 2 Nitropropene As a Versatile Synthetic Building Block
Precursor in the Synthesis of Heterocyclic Compounds
The electron-withdrawing nature of the nitro group in 1-(2-methylphenyl)-2-nitropropene makes the double bond susceptible to nucleophilic attack, a feature that is extensively exploited in the construction of various heterocyclic rings.
Substituted pyrroles and pyrrolidines, core structures in many biologically active compounds, can be efficiently synthesized using this compound. A prominent method is the Barton-Zard reaction, which involves the reaction of a nitroalkene with an α-isocyanoacetate ester in the presence of a base to yield pyrrole-2-carboxylates. wikipedia.orgsynarchive.comrsc.org The reaction proceeds through a sequence of base-catalyzed addition, cyclization, and elimination of the nitro group to form the aromatic pyrrole (B145914) ring. wikipedia.orgallaboutchemistry.net This method is highly effective for creating pyrroles that are unsubstituted at the 5-position. rsc.org
Another strategy involves the reductive cyclization of γ-nitro ketones, which are accessible through the Michael addition of enolates to this compound. This subsequent cyclization, often promoted by reducing agents, leads to the formation of the pyrrole scaffold. nih.gov
For pyrrolidine (B122466) synthesis, the key step is often an azomethine ylide cycloaddition. These reactions can be tuned to produce highly substituted pyrrolidines with excellent diastereoselectivity in a one-pot cascade. nih.govrsc.org Biocatalytic methods, for instance using transaminases, have also been developed for the asymmetric synthesis of 2-substituted pyrrolidines from related precursors, highlighting the importance of this structural motif. nih.gov
Table 1: Selected Methods for Pyrrole Synthesis from Nitroalkenes
Reaction Name Key Reactants General Outcome Reference Barton-Zard Reaction Nitroalkene, α-Isocyanoacetate Pyrrole-2-carboxylates wikipedia.orgsynarchive.comrsc.orgclockss.org Van Leusen Reaction Nitroalkene, TosMIC 3-Nitropyrroles clockss.org Reductive Cyclization γ-Nitro Ketone (from nitroalkene) Substituted Pyrroles nih.gov
The activated double bond of this compound is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions, particularly with nitrile oxides, to form five-membered heterocycles like isoxazolines and isoxazoles. researchgate.netnih.gov Nitrile oxides, often generated in situ from aldoximes or primary nitroalkanes, react with the nitropropene to yield isoxazoline (B3343090) rings. researchgate.netorganic-chemistry.org The regioselectivity of this cycloaddition is generally high, leading predominantly to 5-substituted isoxazolines. researchgate.net
These isoxazoline intermediates can be further converted to the corresponding aromatic isoxazoles. organic-chemistry.org For example, β-nitroenones, which can be derived from nitroalkenes, undergo a domino reductive Nef reaction and cyclization with reagents like tin(II) chloride to furnish 3,5-disubstituted isoxazoles. rsc.org Various synthetic methods exist for isoxazole (B147169) formation, often starting from 1,3-dicarbonyl compounds and hydroxylamine (B1172632) or through the cycloisomerization of α,β-acetylenic oximes. organic-chemistry.orgyoutube.com
The versatility of this compound extends to the synthesis of other heterocyclic systems. Its role as a Michael acceptor allows for tandem reactions that can construct more complex rings. For example, the reduction of a nitroalkene intermediate, formed via cross-metathesis, with sulfurated sodium borohydride (B1222165) can produce piperidine (B6355638) derivatives. organic-chemistry.org Furthermore, the nitro group itself can be transformed into other functionalities, opening pathways to a wider array of nitrogen-containing heterocycles.
Intermediate in the Formation of Arylalkylamines and Related Nitrogen-Containing Compounds
A crucial application of this compound is its use as an intermediate in the synthesis of 1-(2-methylphenyl)propan-2-amine, an important arylalkylamine. This transformation is achieved by the reduction of the nitro group to a primary amine.
A variety of reducing agents can accomplish this conversion. Catalytic hydrogenation using finely divided metals like palladium, platinum, or Raney nickel is a common and effective method. commonorganicchemistry.comncert.nic.inwikipedia.org Chemical reduction with metals in acidic media, such as iron, tin, or zinc with hydrochloric or acetic acid, is also widely employed. commonorganicchemistry.commasterorganicchemistry.comgoogle.com Another powerful reducing agent is lithium aluminum hydride (LiAlH₄), which is particularly effective for aliphatic nitro compounds. commonorganicchemistry.comwikipedia.org More recently, systems like sodium borohydride in conjunction with transition metal salts (e.g., copper(II) chloride or cobalt chloride) have been developed as efficient and mild alternatives. researchgate.netchemrxiv.org
Table 2: Common Reagents for the Reduction of Nitroalkenes to Amines
Reagent/System Type Typical Conditions Reference H₂ / Pd, Pt, or Ni Catalytic Hydrogenation Hydrogen gas, metal catalyst ncert.nic.inwikipedia.org Fe / HCl or HOAc Metal/Acid Reduction Iron powder, acid masterorganicchemistry.comgoogle.com Sn / HCl Metal/Acid Reduction Tin metal, hydrochloric acid masterorganicchemistry.com LiAlH₄ Hydride Reduction Ahydrous ether or THF commonorganicchemistry.comwikipedia.org NaBH₄ / CuCl₂ Hydride/Metal Salt Alcohol solvent, room temp chemrxiv.org Zn / Formic Acid Metal/Acid Reduction Zinc dust, formic acid wikipedia.org
Role in Advanced Carbon-Carbon Bond Forming Reactions Beyond Simple Michael Additions
While this compound is an excellent Michael acceptor, its utility extends to more sophisticated C-C bond-forming strategies that build significant molecular complexity. masterorganicchemistry.com The development of asymmetric organocatalysis has enabled highly enantioselective conjugate additions to nitroalkenes. mdpi.comnih.gov Chiral primary and secondary amines, often derived from cinchona alkaloids or proline, can catalyze the addition of aldehydes and ketones to nitroalkenes, yielding γ-nitrocarbonyl compounds with high enantiomeric excess. mdpi.comnih.gov
These reactions are often tandem or domino sequences. For instance, an initial organocatalytic Michael addition can be followed by an intramolecular cyclization, creating multiple stereocenters in a single operation. acs.org Bifunctional catalysts, which possess both a basic site to form an enamine and a hydrogen-bond donor (like a thiourea (B124793) group) to activate the nitroalkene, have proven particularly effective in these transformations. mdpi.comacs.org These advanced methods allow for the construction of highly functionalized, chiral building blocks from simple precursors. nih.gov
Utility in Total Synthesis of Complex Organic Molecules (Focus on synthetic methodology and strategy)
In the realm of total synthesis, this compound and related nitroalkenes are strategic building blocks for assembling complex molecular architectures. The nitroalkene moiety serves as a versatile linchpin, enabling key bond formations and introducing nitrogen functionality in a controlled manner.
A key synthetic strategy involves using the nitroalkene in a Michael addition or a cycloaddition reaction early in a synthetic sequence to establish a core scaffold. researchgate.net The nitro group is a valuable functional handle; it can be reduced to an amine, converted to a carbonyl via the Nef reaction, or removed entirely (denitration). This flexibility allows chemists to unmask different functionalities as needed throughout a multi-step synthesis.
For example, the Barton-Zard pyrrole synthesis, which utilizes nitroalkenes, has been applied to the synthesis of biologically important molecules like porphobilinogen, a key precursor to heme and vitamin B12. clockss.org The strategic use of nitroalkene-based methodologies demonstrates their power in creating complex, nitrogen-containing natural products and pharmaceuticals, underscoring their importance in modern synthetic organic chemistry. researchgate.netresearchgate.net
Advanced Analytical and Spectroscopic Characterization Methodologies for 1 2 Methylphenyl 2 Nitropropene and Its Derivatives
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies of 1-(2-Methylphenyl)-2-Nitropropene
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR spectroscopy are utilized to provide a detailed map of the carbon-hydrogen framework of the molecule. nih.govnih.gov In ¹H NMR, the chemical shifts, integration, and coupling patterns of the protons offer valuable information about their chemical environment. The aromatic protons of the methylphenyl group, the vinylic proton, and the methyl group protons of the nitropropene moiety all exhibit characteristic signals. Similarly, ¹³C NMR provides data on the different carbon environments within the molecule. nih.govnih.gov The use of computational methods, such as the Gauge-Including Atomic Orbital (GIAO) approach, can aid in the prediction of chemical shifts, which often show good correlation with experimental data. nih.gov
Advanced 2D-NMR Techniques in the Comprehensive Analysis of this compound
To overcome the limitations of one-dimensional NMR, particularly in complex molecules where signal overlap can occur, advanced two-dimensional (2D) NMR techniques are employed. wikipedia.orglibretexts.org These methods provide correlations between different nuclei, offering a more comprehensive picture of the molecular structure. wikipedia.org
Key 2D-NMR experiments applicable to the analysis of this compound include:
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings within the molecule, helping to establish the connectivity of adjacent protons. wikipedia.orgnumberanalytics.com
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. wikipedia.orgnumberanalytics.com It is invaluable for assigning carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two to three bonds), which is crucial for piecing together the molecular skeleton and confirming the placement of functional groups and substituents. numberanalytics.com
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques provide information about the spatial proximity of nuclei, which is essential for determining the stereochemistry and conformation of the molecule. numberanalytics.comnumberanalytics.com
These advanced 2D-NMR techniques, when used in combination, allow for the unambiguous assignment of all proton and carbon signals and provide a detailed three-dimensional structural model of this compound. researchgate.net
In Situ NMR Studies of Reactions Involving this compound
In situ NMR spectroscopy is a powerful tool for studying the mechanism and kinetics of chemical reactions in real-time. By monitoring the changes in the NMR spectrum as a reaction proceeds, researchers can identify reaction intermediates, track the consumption of reactants, and observe the formation of products. This technique could be applied to investigate the chemical transformations of this compound, providing valuable insights into its reactivity and the pathways through which it forms various derivatives.
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis of this compound
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov For this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula, C₁₀H₁₁NO₂. biosynth.com
Furthermore, tandem mass spectrometry (MS/MS) techniques are employed to study the fragmentation patterns of the molecular ion. By inducing fragmentation and analyzing the resulting fragment ions, it is possible to deduce structural information about the molecule. researchgate.netnih.gov The fragmentation of this compound would likely involve characteristic losses, such as the nitro group (NO₂) and rearrangements of the propenyl side chain and the methylphenyl ring. researchgate.net This fragmentation data serves as a fingerprint for the compound and can be used for its identification in complex mixtures. docbrown.info
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis in this compound
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. researchgate.net For this compound, these techniques are crucial for identifying key vibrational modes. researchgate.net
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the nitro group (asymmetric and symmetric stretching vibrations), C=C double bond stretching of the alkene, C-H stretching and bending vibrations of the aromatic ring and methyl groups, and C-N stretching. nih.govresearchgate.net
Raman Spectroscopy: Raman spectroscopy can also detect these functional groups. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa, providing a more complete vibrational analysis. researchgate.net For instance, the C=C stretching vibration is typically a strong band in the Raman spectrum.
Differences in the vibrational spectra of different physical forms (e.g., polymorphs) can be used to study conformational changes and intermolecular interactions in the solid state. americanpharmaceuticalreview.com
X-ray Crystallography for Solid-State Structure Determination of this compound and its Co-crystals
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov A single-crystal X-ray diffraction study of this compound would provide highly accurate bond lengths, bond angles, and torsional angles, confirming its molecular geometry and stereochemistry. researchgate.net This technique would also reveal details about the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or van der Waals forces. Furthermore, X-ray crystallography can be used to characterize the structures of co-crystals formed between this compound and other molecules.
Chromatographic Methods (GC-MS, LC-MS, HPLC) for Purity Assessment and Reaction Monitoring of this compound in Research Contexts
Chromatographic techniques are essential for separating components of a mixture and are widely used for purity assessment and reaction monitoring in research involving this compound. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. nih.govresearchgate.net The gas chromatograph separates the compound from impurities, and the mass spectrometer provides identification based on its mass spectrum and fragmentation pattern. longdom.org
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or for reactions conducted in solution, LC-MS is a powerful alternative. mdpi.comresearchgate.net The liquid chromatograph separates the components, which are then detected and identified by the mass spectrometer.
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a standard method for monitoring the progress of a reaction and assessing the purity of the product. researchgate.net By analyzing samples at different time points, the consumption of starting materials and the formation of this compound can be quantified.
These chromatographic methods are indispensable tools in the synthesis and purification of this compound, ensuring the quality of the material used in further research. butlerov.com
Theoretical and Computational Chemistry Studies of 1 2 Methylphenyl 2 Nitropropene
Quantum Chemical Calculations (e.g., DFT, Ab Initio) of Electronic Structure and Reactivity of 1-(2-Methylphenyl)-2-Nitropropene
No specific studies detailing Density Functional Theory (DFT) or ab initio calculations for this compound were found. Such studies would typically provide insights into the molecule's frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and reactivity indices, but this information is not available for this compound in the reviewed literature.
Molecular Docking and Dynamics Simulations Pertaining to Non-Covalent Interactions of this compound (e.g., with Catalysts, Reagents)
There is no available research on molecular docking or molecular dynamics simulations involving this compound. These studies would be crucial for understanding its potential interactions with biological targets or for modeling its behavior in the presence of catalysts and reagents, but the necessary data is absent from the scientific record.
Prediction of Reaction Pathways, Transition States, and Reaction Energetics Involving this compound
Computational studies predicting the reaction pathways, transition state geometries, and activation energies for reactions involving this compound have not been published. This information would be valuable for understanding its synthetic transformations, but it is not currently available.
QSAR/QSPR Studies for Derivatives of this compound Focusing on Physicochemical Properties and Reactivity Correlations
No Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies for derivatives of this compound were identified. These types of studies are essential for correlating the structural features of a series of compounds with their chemical or biological activity, but such research has not been conducted for this specific class of molecules.
Conformational Analysis and Stereochemical Prediction of this compound and its Derivatives using Computational Methods
There is a lack of published computational studies on the conformational analysis and stereochemical prediction for this compound. The presence of the ortho-methyl group would likely influence the preferred conformation of the molecule, but without specific computational research, any discussion would be purely speculative.
Due to the absence of specific data for "this compound" in the scientific literature, the requested article with detailed research findings and data tables cannot be generated.
Green Chemistry Approaches and Sustainable Synthesis of 1 2 Methylphenyl 2 Nitropropene
Development of Environmentally Benign Synthetic Protocols for 1-(2-Methylphenyl)-2-Nitropropene
The cornerstone of synthesizing this compound is the Knoevenagel/Henry condensation, a C-C bond-forming reaction. wikipedia.org The reaction involves the base-catalyzed addition of nitroethane to 2-methylbenzaldehyde (B42018), followed by dehydration to yield the final product. The pursuit of environmentally benign protocols has focused on replacing hazardous reagents and solvents, improving reaction conditions, and exploring novel catalytic systems.
Emerging protocols aim to circumvent the issues of harsh conditions and toxic solvent use. Key developments include:
Solvent-Free Conditions (SolFC): Performing reactions without a solvent is a primary goal of green chemistry as it eliminates solvent-related waste, cost, and toxicity. Protocols using polymer-supported catalysts like Polystyrene-BEMP (PS-BEMP) have demonstrated successful Henry additions under solvent-free conditions, yielding nitroaldol products in good yields and short reaction times. mobt3ath.comresearchgate.net This approach directly minimizes reaction waste and simplifies product purification.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically accelerate the synthesis of β-nitrostyrenes. acs.org Compared to conventional heating which can take several hours, microwave-assisted, solvent-free Knoevenagel condensations can be completed in minutes, offering significant energy and time savings. acs.orgresearchgate.net
Biocatalysis: The use of enzymes offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. While research on the specific synthesis of this compound is nascent, enzymes from thermophilic archaea, such as acylpeptide releasing enzyme (AARE) ST0779, have shown superior efficiency and high enantioselectivity in catalyzing Henry reactions for a range of substituted benzaldehydes. rsc.org This biocatalytic approach operates under mild conditions and holds promise for developing highly sustainable synthetic routes.
Table 1: Comparison of Synthetic Protocols for Nitroalkene Synthesis This table illustrates the advantages of green protocols using data from analogous substituted nitrostyrene (B7858105) syntheses.
| Protocol Type | Catalyst | Solvent | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Traditional | n-Butylamine | Toluene (B28343) | Reflux (85-110°C) | 8-10 hours | ~65% | scribd.comscribd.com |
| Solvent-Free | PS-BEMP (5 mol%) | None | 30°C | 15 hours | 85% (nitroaldol) | mobt3ath.comresearchgate.net |
| Microwave | Ammonium (B1175870) Acetate (B1210297) | None | Microwave | 1-2 minutes | 82-95% | acs.orgresearchgate.net |
| Biocatalytic | Enzyme (ST0779) | TBME / Water | 40°C | 18-24 hours | >90% | rsc.org |
Catalyst Development for Enhanced Atom Economy and Reduced Waste in this compound Synthesis
Atom economy is a core green chemistry metric that measures the efficiency of a reaction in converting reactant atoms into the desired product. The synthesis of this compound via condensation is inherently atom-inefficient to some degree, as it produces water as a byproduct.
Reaction: C₈H₈O (2-methylbenzaldehyde) + C₂H₅NO₂ (nitroethane) → C₁₀H₁₁NO₂ (Product) + H₂O
The theoretical maximum atom economy for this reaction is calculated as: % Atom Economy = (Mass of Desired Product / Total Mass of Reactants) * 100 % Atom Economy = (177.19 / (120.15 + 75.07)) * 100 = (177.19 / 195.22) * 100 ≈ 90.76%
While the loss of water is unavoidable in this pathway, significant waste is generated from catalysts, solvents, and workup procedures in non-ideal syntheses. Catalyst development is therefore crucial for minimizing this auxiliary waste, often quantified by the E-Factor (Environmental Factor), which is the ratio of the mass of waste to the mass of product.
The limitations of homogeneous catalysts, which are difficult to separate from the reaction mixture and often cannot be recycled, have driven the development of reusable heterogeneous catalysts. scirp.orgscirp.org These solid catalysts can be easily removed by filtration and reused over multiple cycles, drastically reducing waste and cost.
Key developments in heterogeneous catalysts applicable to this synthesis include:
Layered Double Hydroxides (LDHs): Materials like hydrotalcite (and its calcined forms) have been shown to be active and useful catalysts for Henry reactions, functioning as solid bases. researchgate.netscirp.org Their structural flexibility and basic sites promote the reaction efficiently. scirp.org
Metal-Organic Frameworks (MOFs): MOFs, such as HKUST-1 functionalized with amine groups (e.g., HKUST-ED), act as highly efficient and reusable catalysts for Knoevenagel condensations, often allowing reactions to proceed rapidly at room temperature. nih.gov
Polymer-Supported Catalysts: Anchoring a basic catalyst onto a polymer backbone, like in PS-BEMP, creates a solid-phase catalyst that is easily filtered and reused, making it ideal for both solvent-based and solvent-free systems. mobt3ath.comresearchgate.net
Magnetic Nanoparticles: Eco-friendly ferrite (B1171679) catalysts, such as Ni-Mg Ferrite (NixMg1-xFe2O4), can be used for Knoevenagel condensations in water. ijcps.com A key advantage is their magnetic nature, which allows for simple and efficient separation from the reaction medium using an external magnet, facilitating multiple reuse cycles without significant loss of activity. ijcps.com
Table 2: Performance of Reusable Heterogeneous Catalysts in Knoevenagel/Henry Condensations This table summarizes findings for various benzaldehydes, demonstrating the potential for the synthesis of this compound.
| Catalyst | Substrate Example | Solvent | Yield (1st Cycle) | Reusability | Reference |
|---|---|---|---|---|---|
| Calcined Cu:Mg:Al LDH | Benzaldehyde (B42025) | Ethanol (B145695) | >90% | High activity maintained | scirp.orgscirp.org |
| Amino-functionalized MOF | Benzaldehyde | Ethanol | >99% | Reused 5 times | nih.gov |
| PS-BEMP | Benzaldehyde | None (Solvent-Free) | 85% | Reused 3 times | mobt3ath.comresearchgate.net |
| Ni-Mg Ferrite | Aromatic Aldehydes | Water | 90-98% | Reused 3 times with >90% yield | ijcps.com |
Use of Alternative Solvents and Solvent-Free Reactions in the Preparation and Transformations of this compound
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses of nitropropenes often employ volatile organic solvents (VOCs) like toluene, benzene, or ethanol, which are associated with environmental pollution and health risks. scribd.comscribd.com Green chemistry promotes the reduction or replacement of such solvents.
Solvent-Free Reaction Conditions (SolFC): As mentioned, eliminating the solvent entirely is the most sustainable option. Heterogeneous catalysts like PS-BEMP have proven effective for Henry reactions without any solvent, which simplifies workup and purification, reduces waste, and lowers energy costs associated with solvent heating and recovery. mobt3ath.comresearchgate.net
Water as a Green Solvent: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic reactants like 2-methylbenzaldehyde are typically insoluble in water, this challenge can be overcome using micellar catalysis. acsgcipr.orgrsc.org In this technique, a small amount of a surfactant is added to water to form micelles. These micelles act as nano-reactors, encapsulating the non-polar reactants in their hydrophobic cores, thus allowing the reaction to proceed in an aqueous medium. rsc.orgnih.gov Surfactants like TPGS-750-M have been instrumental in enabling a wide range of organic reactions in water. nih.gov
Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure reduces air pollution. Certain basic ionic liquids have been designed as reusable, homogeneous catalysts for related reactions, demonstrating their potential as an alternative reaction medium. researchgate.net
Table 3: Comparison of Reaction Media for Condensation Reactions
| Reaction Medium | Key Advantages | Challenges | Relevant Findings |
|---|---|---|---|
| Conventional Solvent (e.g., Toluene) | Good solubility for reactants. | Toxicity, volatility, high energy for reflux/distillation, waste generation. | Traditional methods yield ~65% after hours of reflux. scribd.com |
| Water (Micellar Catalysis) | Non-toxic, safe, abundant. Reduces waste. | Requires surfactant; product may need extraction. | Enables reactions of water-insoluble compounds; can be coupled with biocatalysis. acsgcipr.orgnih.gov |
| Solvent-Free (SolFC) | Eliminates solvent waste entirely; simplified workup; lower energy use. | Requires suitable catalyst; potential for high viscosity. | PS-BEMP catalyst works efficiently under SolFC for Henry reactions. mobt3ath.comresearchgate.net |
| Ionic Liquids | Low volatility; potential for recyclability; can be task-specific (catalytic). | Can be expensive; potential toxicity; viscosity can be high. | Used as recyclable promoters and media for β-nitrostyrene synthesis. researchgate.net |
Energy Efficiency Considerations in the Industrial-Scale Synthesis of this compound
Energy consumption is a major factor in the sustainability and cost-effectiveness of industrial chemical production. Traditional synthesis methods requiring prolonged heating and reflux are energy-intensive. scribd.com A key goal of green chemistry is to design processes that operate at ambient temperature and pressure.
Several strategies can enhance the energy efficiency of producing this compound:
Lowering Reaction Temperatures: The development of highly active catalysts, such as functionalized MOFs or Ni-Mg ferrites, allows the condensation reaction to proceed efficiently at room temperature. nih.govijcps.com This shift from high-temperature reflux to ambient conditions results in direct and substantial energy savings.
Eliminating Energy-Intensive Separation Steps: The use of traditional solvents necessitates energy for heating, distillation for solvent recovery, and potentially incineration for disposal. By adopting solvent-free protocols or reactions in water at room temperature, these energy-intensive downstream processes are minimized or eliminated.
Table 4: Conceptual Comparison of Energy Inputs for Different Synthetic Scales
| Synthesis Approach | Primary Energy Demands | Potential for Energy Savings |
|---|
| Traditional Lab/Industrial Scale (Batch) | - Prolonged heating/reflux
Emerging Research Directions and Future Perspectives on 1 2 Methylphenyl 2 Nitropropene
Catalytic Asymmetric Transformations Utilizing 1-(2-Methylphenyl)-2-Nitropropene for Enantioselective Product Formation
The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries has spurred the development of catalytic asymmetric transformations. For prochiral molecules like this compound, the creation of stereogenic centers in a controlled manner is of paramount importance.
Research Focus:
Current research efforts are directed towards the use of chiral catalysts, including organocatalysts and transition-metal complexes, to achieve high enantioselectivity in reactions involving this compound. The ortho-methyl group can exert significant steric influence, which can be harnessed by appropriately designed catalysts to favor the formation of one enantiomer over the other.
Key Transformations and Potential Catalysts:
| Transformation | Catalyst Type | Potential Chiral Ligands/Catalysts | Expected Outcome |
| Asymmetric Michael Addition | Organocatalyst | Chiral amines, thioureas, squaramides | Enantioenriched adducts |
| Asymmetric Hydrogenation | Transition Metal | Rhodium, Ruthenium, Iridium complexes | Chiral 2-methyl-1-phenyl-2-nitropropane |
| Asymmetric Diels-Alder | Lewis Acid | Chiral oxazaborolidines, copper-bis(oxazoline) complexes | Diastereomerically and enantiomerically enriched cycloadducts |
| Asymmetric Epoxidation | Organocatalyst | Chiral ketones, iminium salts | Enantioenriched nitro-epoxides |
The development of these catalytic systems is crucial for unlocking the full synthetic potential of this compound, enabling the synthesis of complex chiral molecules from a readily accessible starting material. The interplay between the catalyst structure and the steric and electronic properties of the substrate will be a key area of investigation.
Photochemical and Electrochemical Reactivity of this compound for Novel Transformations
The conjugated nitroalkene system in this compound makes it an interesting candidate for photochemical and electrochemical studies. These methods offer alternative, often milder, reaction pathways compared to traditional thermal methods.
Photochemical Reactivity:
The photochemistry of nitrostyrenes can involve E/Z isomerization, cycloadditions, and rearrangements. For ortho-substituted nitrostyrenes, intramolecular reactions are also possible. nih.gov The ortho-methyl group in this compound could influence the excited state dynamics and reaction pathways. For instance, intramolecular hydrogen abstraction from the methyl group by the excited nitro group could lead to the formation of novel cyclic products. The study of these photochemical transformations could open up new avenues for the synthesis of complex molecular architectures.
Electrochemical Reactivity:
Electrochemical methods provide a powerful tool for the controlled reduction or oxidation of organic molecules. The electrochemical reduction of β-methyl-β-nitrostyrenes has been studied, and the reduction potentials are sensitive to substituents on the aromatic ring. uchile.cl The electron-donating nature of the ortho-methyl group in this compound is expected to make the reduction potential more negative compared to the unsubstituted analogue. uchile.cl Controlled potential electrolysis could allow for the selective reduction of the nitro group or the carbon-carbon double bond, providing access to a range of valuable synthetic intermediates. acs.org The influence of the ortho-substituent on the electrochemical behavior is a key area for future investigation. uchile.cl
Integration of this compound in Automated Synthesis and Flow Chemistry Platforms
The transition from batch to continuous flow manufacturing is a significant trend in the chemical industry, offering advantages in terms of safety, efficiency, and scalability. amt.ukmdpi.com The synthesis and subsequent transformations of this compound are well-suited for integration into automated synthesis and flow chemistry platforms.
Flow Synthesis of this compound:
The Henry reaction, typically used to synthesize nitroalkenes, can be adapted to a flow process. organic-chemistry.org This would involve pumping solutions of 2-methylbenzaldehyde (B42018) and nitroethane through a heated reactor containing a solid-supported base catalyst. researchgate.net This approach allows for precise control over reaction parameters, leading to higher yields and purity while minimizing waste. mdpi.com
Downstream Flow Transformations:
Once synthesized, this compound can be directly channeled into subsequent flow reactors for further transformations, such as reductions, cycloadditions, or Michael additions. researchgate.net This "end-to-end" continuous processing minimizes manual handling of intermediates and allows for the rapid production of complex target molecules. The development of robust and efficient flow protocols for the synthesis and derivatization of this compound is a key area for future research. researchgate.net
Development of Novel Materials and Functional Systems Incorporating this compound Scaffolds
The unique chemical functionalities of this compound make it an attractive building block for the creation of novel materials with tailored properties. The nitro group and the polymerizable double bond are key features that can be exploited in material science.
Polymer Science Applications:
The vinyl group in this compound allows it to act as a monomer in polymerization reactions. The presence of the polar nitro group and the bulky ortho-methylphenyl group would impart unique properties to the resulting polymer, such as altered solubility, thermal stability, and refractive index. Copolymers of this compound with other monomers, such as styrene (B11656) or acrylates, could lead to materials with a wide range of tunable properties. acs.org The potential applications for such polymers could be in areas like specialty coatings, optical materials, and functional films.
Functional Systems:
The nitroalkene moiety can be used as a reactive handle to graft the molecule onto surfaces or to incorporate it into larger supramolecular assemblies. For example, the Michael addition of thiols to the nitroalkene could be used to functionalize gold nanoparticles or self-assembled monolayers. The resulting materials could have applications in sensing, catalysis, or drug delivery. The development of these functional systems represents a promising frontier for the application of this compound beyond traditional organic synthesis. nih.gov
Challenges and Opportunities in the Sustainable Synthesis and Application of this compound in Advanced Organic Chemistry
While the potential of this compound is significant, there are challenges that need to be addressed to ensure its sustainable synthesis and widespread application.
Challenges:
Green Synthesis: The traditional Henry reaction often uses volatile organic solvents and stoichiometric amounts of base, which are not environmentally friendly. organic-chemistry.org Developing greener synthetic routes using water as a solvent, recyclable catalysts, or solvent-free conditions is a key challenge. rsc.orgscirp.orgrsc.org
Stereocontrol: Achieving high levels of stereocontrol in reactions involving this compound, particularly in the construction of quaternary carbon centers, remains a significant hurdle. nih.gov
Functional Group Tolerance: Expanding the scope of reactions to tolerate a wider range of functional groups is necessary for the synthesis of more complex molecules.
Opportunities:
Biocatalysis: The use of enzymes as catalysts for the synthesis and transformation of this compound offers a highly sustainable and selective alternative to traditional chemical methods. rsc.org
Photoredox Catalysis: This emerging field provides new opportunities for the activation of nitroalkenes under mild conditions, enabling novel and previously inaccessible transformations. thieme-connect.com
Computational Chemistry: In silico studies can aid in the design of more efficient catalysts and in predicting the reactivity and selectivity of new transformations, accelerating the discovery process.
Addressing these challenges and capitalizing on these opportunities will be crucial for realizing the full potential of this compound as a valuable tool in advanced organic chemistry and material science.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(2-methylphenyl)-2-nitropropene, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions between nitroalkanes and substituted benzaldehydes. For example, nitropropene derivatives are often prepared using acid- or base-catalyzed Henry reactions. Optimization involves varying catalysts (e.g., ammonium acetate or KNO₃), solvents (e.g., ethanol or DMF), and temperature (60–100°C) to maximize yield . Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization is recommended .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and nitro group integration .
- IR Spectroscopy : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) confirm nitro functionality .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation and fragmentation pattern analysis .
- X-ray Crystallography : For definitive structural confirmation if crystals are obtainable .
Q. What safety protocols should be followed when handling nitroaromatic compounds like this compound?
- Methodological Answer : Nitro compounds may pose explosive or toxic hazards. Key precautions:
- Use fume hoods to avoid inhalation (P261) .
- Wear nitrile gloves and goggles to prevent dermal/ocular exposure (P262) .
- Store in flame-resistant cabinets away from reducing agents .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Electrophilic Reactivity : Localized electron density at the nitro group and α,β-unsaturated system .
- Transition States : For reactions like Michael additions or Diels-Alder cyclizations .
- Solvent Effects : COSMO-RS simulations to predict solvent compatibility .
Q. What strategies resolve contradictions in reported biological activities of nitropropene derivatives?
- Methodological Answer : Discrepancies may arise from:
- Purity Variations : Validate compound purity via HPLC (>95%) and elemental analysis .
- Assay Conditions : Standardize cell lines (e.g., HEK-293 vs. HeLa) and exposure times .
- Structure-Activity Relationships (SAR) : Use molecular docking (AutoDock Vina) to compare binding affinities across derivatives .
Q. How can this compound be integrated into polymer matrices for advanced material applications?
- Methodological Answer :
- Copolymerization : Radical-initiated polymerization with styrene or acrylates (AIBN catalyst, 70°C) .
- Thermal Stability : TGA analysis to assess decomposition profiles (nitro groups may lower onset temperatures) .
- Mechanical Properties : DMA testing to evaluate glass transition temperature (Tg) modifications .
Q. What experimental designs are optimal for studying the environmental degradation pathways of nitropropene derivatives?
- Methodological Answer :
- Photolysis Studies : Use UV-Vis irradiation (λ = 254–365 nm) in aqueous/organic media, monitoring decay via LC-MS .
- Microbial Degradation : Soil slurry assays with Pseudomonas spp., quantifying metabolites (e.g., nitrophenols) via GC-MS .
- Oxidative Pathways : React with ozone or hydroxyl radicals, analyzing intermediates by FTIR and NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
